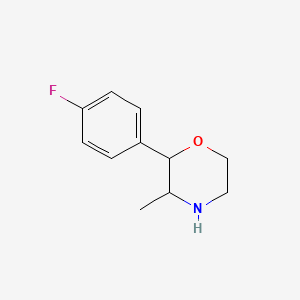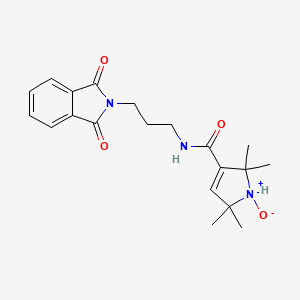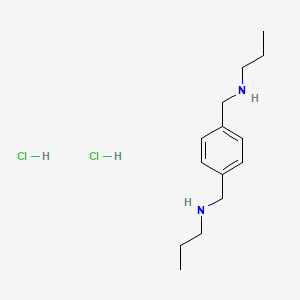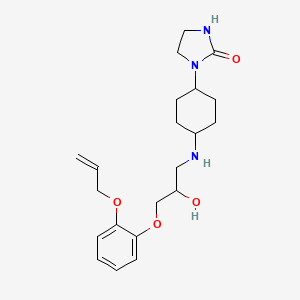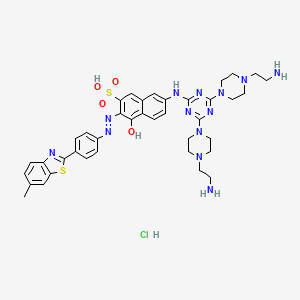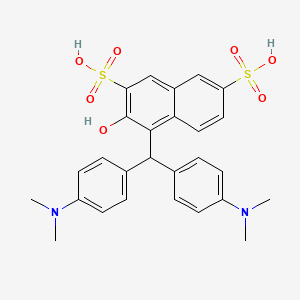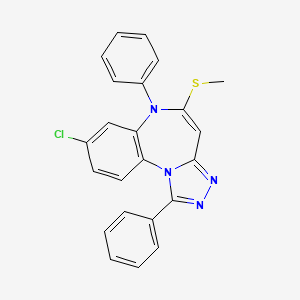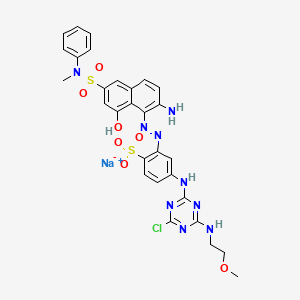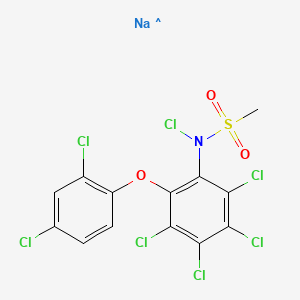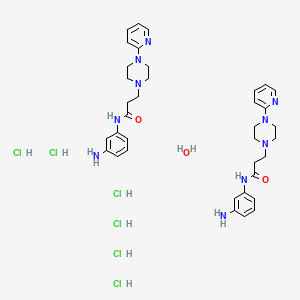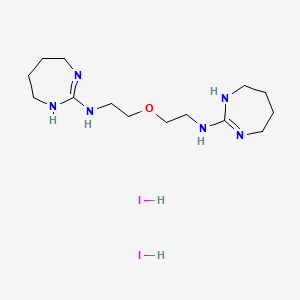
N,N'-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diazepine rings connected by an ethylene glycol linker, and is often studied for its catalytic properties and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine with ethylene glycol derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The diazepine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted diazepine compounds.
Scientific Research Applications
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide has several scientific research applications, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antiviral or anticancer agent.
Industry: It is used in the production of polymers, adhesives, and coatings due to its catalytic properties.
Mechanism of Action
The mechanism of action of N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the formation of reactive intermediates, which then participate in various chemical reactions. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4,4′-(Oxydi-2,1-ethanediyl)bismorpholine: An amine-based catalyst known for its use in polymeric curing and blowing reactions.
Bis(morpholinoethyl) ether: Another catalyst used in the formation of polyurethane foams and adhesives.
Uniqueness
N,N’-(Oxydi-2,1-ethanediyl)bis(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine) dihydriodide is unique due to its dual diazepine structure and its ability to participate in a wide range of chemical reactions
Properties
CAS No. |
82911-02-2 |
|---|---|
Molecular Formula |
C14H30I2N6O |
Molecular Weight |
552.24 g/mol |
IUPAC Name |
N-[2-[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)ethoxy]ethyl]-4,5,6,7-tetrahydro-1H-1,3-diazepin-2-amine;dihydroiodide |
InChI |
InChI=1S/C14H28N6O.2HI/c1-2-6-16-13(15-5-1)19-9-11-21-12-10-20-14-17-7-3-4-8-18-14;;/h1-12H2,(H2,15,16,19)(H2,17,18,20);2*1H |
InChI Key |
HQBSDEVDVMUKET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN=C(NC1)NCCOCCNC2=NCCCCN2.I.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


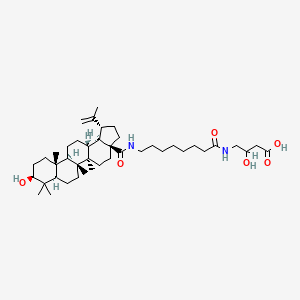
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
